The Cornerstone of Synthetic DNA: A Technical Guide to 5'-O-DMT-N2-DMF-dG Phosphoramidite
The Cornerstone of Synthetic DNA: A Technical Guide to 5'-O-DMT-N2-DMF-dG Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and biotechnology, the ability to synthesize custom sequences of DNA with high fidelity is paramount. This capability underpins a vast array of applications, from diagnostic probes and PCR primers to the development of therapeutic oligonucleotides like antisense drugs and siRNAs. At the heart of modern automated DNA synthesis lies a class of chemical building blocks known as phosphoramidites. This guide provides an in-depth technical overview of a key phosphoramidite: 5'-O-DMT-N2-DMF-dG phosphoramidite, the monomer responsible for incorporating deoxyguanosine into a growing oligonucleotide chain.
Core Concepts: Deconstructing 5'-O-DMT-N2-DMF-dG Phosphoramidite
5'-O-DMT-N2-DMF-dG phosphoramidite is a chemically modified version of the natural nucleoside deoxyguanosine, engineered for optimal performance in the solid-phase synthesis of DNA.[1] Each component of its name denotes a specific chemical group that serves a critical function during the synthesis cycle.[2][3]
-
Deoxyguanosine (dG): This is the core nucleoside, providing the guanine base that will be incorporated into the final DNA sequence.
-
5'-O-DMT (5'-O-Dimethoxytrityl): The DMT group is a bulky protecting group attached to the 5'-hydroxyl position of the deoxyribose sugar.[4] Its primary role is to prevent unwanted side reactions at this position during the coupling step.[5] The DMT group is acid-labile, meaning it can be easily removed with a mild acid treatment to allow the next nucleotide to be added to the growing chain.[2][5]
-
N2-DMF (N2-Dimethylformamidine): The exocyclic amino group on the guanine base is reactive and must be protected to prevent it from interfering with the phosphoramidite chemistry.[3][6] The DMF group serves as this protecting agent. It is stable throughout the synthesis cycles but can be readily removed during the final deprotection step to yield the natural guanine base. The use of DMF as a protecting group allows for faster deprotection compared to more traditional protecting groups like isobutyryl (iBu).
-
Phosphoramidite: This is the reactive moiety at the 3'-hydroxyl position of the deoxyribose sugar. It consists of a phosphorus (III) atom bonded to a diisopropylamino group and a cyanoethyl group.[2] The diisopropylamino group is an excellent leaving group, which, upon activation by a weak acid like tetrazole, allows for the rapid and efficient formation of a phosphite triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain.[7][8] The cyanoethyl group protects the phosphorus atom and is removed at the end of the synthesis.[2]
Quantitative Data
The following table summarizes the key quantitative data for 5'-O-DMT-N2-DMF-dG phosphoramidite.
| Property | Value | Reference(s) |
| CAS Number | 330628-04-1 | [][10][11] |
| Molecular Formula | C43H53N8O7P | [][10][11] |
| Molecular Weight | 824.9 g/mol | [11] |
| Appearance | White to off-white powder | [10] |
| Purity (HPLC) | ≥98.0% | [10] |
| Purity (³¹P-NMR) | ≥99% | |
| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon) | [4][11] |
| Solubility | Soluble in anhydrous acetonitrile | [12] |
The Role in Oligonucleotide Synthesis: A Step-by-Step Process
5'-O-DMT-N2-DMF-dG phosphoramidite is a crucial reagent in the now-standard phosphoramidite method for solid-phase oligonucleotide synthesis.[2][13] This process is cyclical, with each cycle adding one nucleotide to the growing DNA chain, which is anchored to a solid support (e.g., controlled pore glass, CPG).[8][14] The synthesis proceeds in the 3' to 5' direction.[7]
Experimental Protocol for a Single Synthesis Cycle
The following is a generalized protocol for the addition of a single deoxyguanosine nucleotide using 5'-O-DMT-N2-DMF-dG phosphoramidite on an automated DNA synthesizer.
1. Deblocking (Detritylation)
-
Objective: To remove the 5'-DMT protecting group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group for the next coupling reaction.[15][16]
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[16][17]
-
Procedure:
-
The solid support column is washed with anhydrous acetonitrile.
-
The deblocking solution is passed through the column for approximately 1-2 minutes.
-
The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to determine the efficiency of the previous coupling step.[15]
-
2. Coupling
-
Objective: To form a new phosphite triester bond between the free 5'-hydroxyl group on the growing chain and the incoming 5'-O-DMT-N2-DMF-dG phosphoramidite.[18]
-
Reagents:
-
5'-O-DMT-N2-DMF-dG phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) in anhydrous acetonitrile).[16]
-
-
Procedure:
-
The phosphoramidite and activator solutions are simultaneously delivered to the column.[7] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[8]
-
The reaction is allowed to proceed for a specific coupling time, typically 30-120 seconds for standard DNA phosphoramidites.[19] A large excess of the phosphoramidite and activator is used to drive the reaction to completion, achieving coupling efficiencies of >99%.[12][20]
-
The column is washed with anhydrous acetonitrile.
-
3. Capping
-
Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of deletion mutations (n-1 shortmers) in the final product.[14][18]
-
Reagents:
-
Procedure:
-
Cap A and Cap B solutions are mixed and delivered to the column.
-
The capping mixture acetylates the unreacted 5'-hydroxyl groups, rendering them unreactive in subsequent cycles.[16] This step is typically performed for about 30 seconds.
-
The column is washed with anhydrous acetonitrile.
-
4. Oxidation
-
Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester (P(III)) to a more stable phosphate triester (P(V)).[14][21]
-
Reagent: A solution of iodine (e.g., 0.02 M) in a mixture of THF, water, and pyridine or lutidine.[15][16]
-
Procedure:
-
The oxidizing solution is passed through the column for approximately 30-45 seconds.[15]
-
The iodine oxidizes the phosphite triester to a phosphate triester.
-
The column is washed with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Final Cleavage and Deprotection
Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
-
Objective: To release the full-length oligonucleotide from the solid support and remove the cyanoethyl phosphate protecting groups and the N2-DMF base protecting groups.
-
Reagents: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[22][23][24] The use of AMA is often preferred as it allows for faster deprotection.[22][25]
-
Procedure (using AMA):
-
The solid support is transferred to a vial.
-
A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) is added to the vial.[23]
-
The mixture is heated at 65°C for approximately 10-15 minutes.[23][26] This cleaves the oligonucleotide from the support and removes the cyanoethyl and DMF protecting groups.
-
The solution containing the deprotected oligonucleotide is removed, and the solvent is evaporated.
-
If the synthesis was performed "DMT-on" (the final 5'-DMT group was not removed), it can be cleaved by treatment with an acid like 80% acetic acid.[19] This is often done to aid in purification by reversed-phase HPLC.
-
Quality Control and Storage
The purity of the phosphoramidite starting material is critical for the successful synthesis of high-quality oligonucleotides.[27][28] Impurities can lead to lower coupling efficiencies and the incorporation of undesired modifications into the final product.[29]
Standard quality control tests for phosphoramidites include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the compound.[27]
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: To confirm the identity of the phosphoramidite and to quantify the amount of the active P(III) species versus the oxidized P(V) impurity.[28]
-
Mass Spectrometry (MS): To verify the correct molecular weight.[27][28]
Proper storage is essential to maintain the quality of 5'-O-DMT-N2-DMF-dG phosphoramidite. It is sensitive to moisture and oxidation and should be stored at low temperatures (-20°C) under an inert gas like argon.[4][11] When preparing solutions for synthesis, anhydrous solvents must be used to prevent degradation of the phosphoramidite.[12]
Conclusion
5'-O-DMT-N2-DMF-dG phosphoramidite is a highly specialized and essential chemical for the synthesis of DNA. Its carefully designed protecting groups and reactive phosphoramidite moiety enable the efficient and precise construction of custom oligonucleotides. A thorough understanding of its properties, the synthesis cycle in which it participates, and the importance of quality control is fundamental for any researcher or professional engaged in the field of synthetic biology, diagnostics, or nucleic acid therapeutics. The robustness and high efficiency of phosphoramidite chemistry, with this dG monomer as a key player, will continue to drive innovation in these critical areas of science and medicine.[2][13]
References
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- 2. twistbioscience.com [twistbioscience.com]
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- 4. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
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- 8. data.biotage.co.jp [data.biotage.co.jp]
- 10. hongene.com [hongene.com]
- 11. 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite, 330628-04-1 | BroadPharm [broadpharm.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 14. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 15. atdbio.com [atdbio.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 19. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 20. idtdna.com [idtdna.com]
- 21. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 22. glenresearch.com [glenresearch.com]
- 23. glenresearch.com [glenresearch.com]
- 24. researchgate.net [researchgate.net]
- 25. glenresearch.com [glenresearch.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. lcms.cz [lcms.cz]
- 28. usp.org [usp.org]
- 29. documents.thermofisher.com [documents.thermofisher.com]
